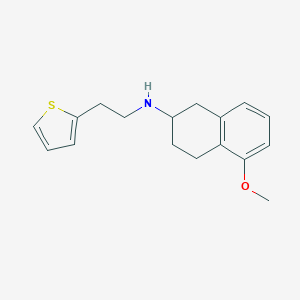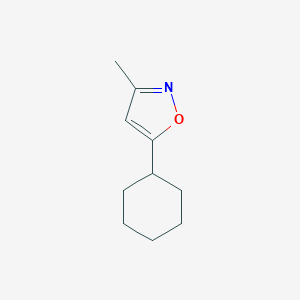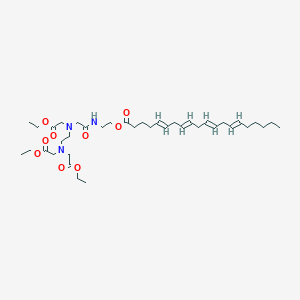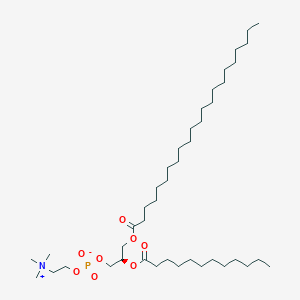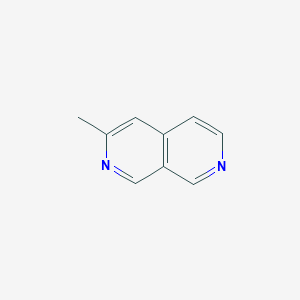
1-chloro-4-isothiocyanatonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isothiocyanic acid, 4-chloro-1-naphthyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of isothiocyanic acid, featuring a naphthalene ring substituted with a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanic acid, 4-chloro-1-naphthyl ester typically involves the reaction of 4-chloro-1-naphthylamine with thiophosgene or its derivatives. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the naphthylamine to form the desired ester. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of isothiocyanic acid, 4-chloro-1-naphthyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
Isothiocyanic acid, 4-chloro-1-naphthyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with isothiocyanic acid, 4-chloro-1-naphthyl ester include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane, chloroform, or tetrahydrofuran, and may require catalysts or specific temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from reactions involving isothiocyanic acid, 4-chloro-1-naphthyl ester include thiourea derivatives, substituted naphthyl esters, and various addition products depending on the nature of the nucleophile involved .
科学的研究の応用
Isothiocyanic acid, 4-chloro-1-naphthyl ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of biologically active molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of isothiocyanic acid, 4-chloro-1-naphthyl ester involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets include amino groups on proteins, which can result in enzyme inhibition or activation depending on the context .
類似化合物との比較
Isothiocyanic acid, 4-chloro-1-naphthyl ester can be compared with other isothiocyanate derivatives such as:
Isothiocyanic acid, 1-naphthyl ester: Similar structure but without the chlorine substitution, leading to different reactivity and applications.
Phenyl isothiocyanate: A simpler aromatic isothiocyanate with different physical and chemical properties.
Alkyl isothiocyanates: These compounds have alkyl groups instead of aromatic rings, resulting in different reactivity and uses.
特性
CAS番号 |
101670-65-9 |
|---|---|
分子式 |
C11H6ClNS |
分子量 |
219.69 g/mol |
IUPAC名 |
1-chloro-4-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6ClNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |
InChIキー |
KMDNKLRJLQTHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
| 101670-65-9 | |
同義語 |
1-chloro-4-isothiocyanato-naphthalene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



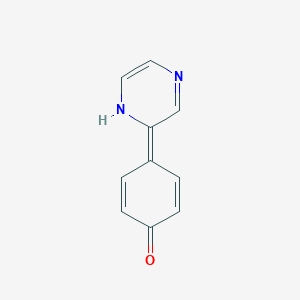
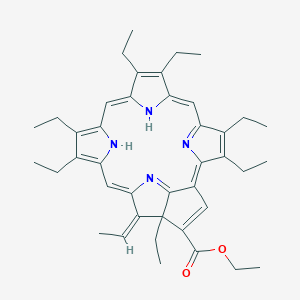
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

